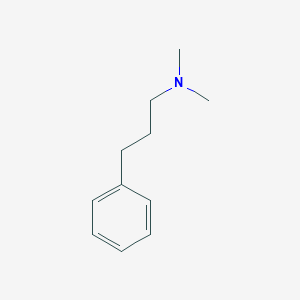

N,N-dimethyl-3-phenylpropan-1-amine

Overview

Description

N,N-dimethyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C11H17N. It is a tertiary amine with a phenyl group attached to the third carbon of a propane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

N,N-dimethyl-3-phenylpropan-1-amine can be synthesized through several methods. One common synthetic route involves the reduction of dimethylamides using lithium aluminum hydride (LiAlH4) in an anhydrous tetrahydrofuran (THF) environment . Another method involves the hydrolysis of cyano intermediates to produce 1-phenyl-3-dimethylaminopropane derivatives .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials.

Chemical Reactions Analysis

N,N-dimethyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

N,N-Dimethyl-3-phenylpropan-1-amine has been primarily studied for its role as a selective serotonin reuptake inhibitor (SSRI). This mechanism is significant in treating mood disorders such as depression and anxiety. Research indicates that the compound enhances serotonergic neurotransmission by inhibiting the serotonin transporter, leading to increased serotonin levels in the synaptic cleft.

Case Study: Antidepressant Activity

A study highlighted the synthesis of various derivatives of this compound and their evaluation for antidepressant activity. The results showed that certain modifications to the phenyl group improved efficacy in animal models of depression, indicating a structure-activity relationship that could guide future drug development .

Organic Synthesis Applications

Chemical Reactions and Synthesis Routes

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including:

- Substitution Reactions : The amine group can react with electrophiles to form new derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to form ketones or reduced to yield different amines.

Table 1: Summary of Synthetic Routes

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Reaction with electrophiles | Phenylpropyl derivatives |

| Oxidation | Conversion to ketones or aldehydes | 3-Oxo-N,N-dimethyl-3-phenylpropan-1-amines |

| Reduction | Formation of amines or alcohols | N,N-Dimethyl-3-hydroxyphenylpropanamines |

Biological Research Applications

Enzyme Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology .

Antiproliferative Effects

Recent investigations into related compounds have demonstrated antiproliferative effects against cancer cell lines. For example, derivatives of this compound exhibited significant activity against breast cancer cells (MCF-7), with IC50 values ranging from 10–33 nM, indicating their potential as anticancer agents .

| Biological Activity | Target Cells/Enzymes | Observed Effects |

|---|---|---|

| Antidepressant Activity | Serotonin Transporter | Increased serotonin levels |

| Enzyme Interaction | CYP2D6, CYP3A4 | Altered drug metabolism |

| Antiproliferative Effects | MCF-7 Breast Cancer Cells | Significant growth inhibition |

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an agonist at the μ-opioid receptor, leading to analgesic effects. Additionally, it may inhibit norepinephrine reuptake, contributing to its antidepressant properties . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-dimethyl-3-phenylpropan-1-amine can be compared with other similar compounds, such as:

1-Dimethylamino-2-phenylpropane: This compound has a similar structure but with the phenyl group attached to the second carbon.

1-Dimethylamino-3-phenylbutane: This compound has an additional carbon in the chain, making it a butane derivative.

The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity .

Biological Activity

N,N-Dimethyl-3-phenylpropan-1-amine, commonly referred to as 3-PPA, is a compound that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 3-PPA, detailing its mechanisms of action, effects on microbial pathogens, and potential therapeutic uses.

The biological activity of 3-PPA is primarily attributed to its ability to interact with specific molecular targets within cells. It modulates the activity of enzymes and receptors by binding to their active sites or altering their conformation. This interaction can lead to significant changes in cellular processes, including metabolic pathways and gene expression.

Key Mechanisms

- Enzyme Inhibition : 3-PPA has been shown to inhibit certain enzymes involved in virulence factors of pathogens.

- Gene Regulation : It modulates the expression of genes associated with biofilm formation and pathogenicity in bacteria.

Biological Activity Against Pathogens

Recent studies have highlighted the effectiveness of 3-PPA against various bacterial strains, particularly multidrug-resistant organisms.

Case Study: Serratia marcescens

A study investigated the effects of 3-PPA on Serratia marcescens, a bacterium known for its virulence and resistance to antibiotics. The findings indicated that 3-PPA significantly reduced biofilm formation and virulence factors such as protease and hemolysin production.

- Biofilm Formation : Treatment with 3-PPA at concentrations of 50.0 μg/mL resulted in a 48% reduction in biofilm formation.

- Virulence Factor Inhibition :

- Prodigiosin production decreased by 60% .

- Protease levels were inhibited by 20% .

- Hemolysin production declined by over 50% .

Quantitative real-time PCR (qRT-PCR) analysis revealed that 3-PPA downregulated the expression of several key genes involved in pathogenicity, including fimA, fimC, pigP, flhC, and sodB .

Comparative Biological Activity

The following table summarizes the biological activities of 3-PPA compared to other related compounds:

| Compound | Activity Against Pathogen | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound (3-PPA) | Serratia marcescens | 50 | Inhibition of biofilm formation and virulence factors |

| N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) | Unknown | Not specified | Designer stimulant properties |

| 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | Various bacterial strains | Not specified | Enzyme modulation |

Antimicrobial Properties

Research indicates that 3-PPA possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. Its ability to disrupt biofilm formation is particularly significant, as biofilms contribute to antibiotic resistance in many pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-3-phenylpropan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 1-bromo-3-phenylpropane with dimethylamine in tetrahydrofuran (THF) under inert atmosphere yields the product after 5 hours. Key parameters include maintaining a 1:1.5 molar ratio of alkyl halide to amine, using THF as a solvent, and monitoring precipitation (a white precipitate indicates progress). Post-reaction, purification via flash column chromatography (hexanes/ethyl acetate gradient) and high-vacuum distillation (40–42°C at 0.30 mm Hg) achieves >80% purity . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to minimize side reactions like over-alkylation.

Q. What spectroscopic techniques are essential for characterizing This compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.2–2.4 ppm correspond to methyl groups on the amine, while aromatic protons (phenyl group) appear at δ 7.2–7.4 ppm. Methine and methylene protons adjacent to the amine resonate between δ 2.6–3.1 ppm .

- GC-MS : Confirms molecular ion peaks at m/z 130.23 (C₇H₁₈N₂) and fragments from C-N bond cleavage.

- FT-IR : N-H stretching (if present in impurities) at ~3300 cm⁻¹ and C-N vibrations at 1200–1250 cm⁻¹.

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile amine vapors .

- Spill Management : Neutralize spills with dilute acetic acid, followed by adsorption with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing This compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected peaks in ¹H NMR) may arise from impurities or structural isomers. Strategies include:

- Purity Checks : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect unreacted starting materials or byproducts.

- Isolation of Isomers : Employ preparative TLC or recrystallization (e.g., ethanol/acetone mixtures) to separate stereoisomers .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What computational methods aid in predicting the molecular conformation and stability of This compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond angles (e.g., C-N-C ~109.5°) and dihedral angles (e.g., 87.5° between aromatic rings in analogs) to predict steric hindrance .

- Molecular Dynamics (MD) Simulations : Model solvation effects in THF or water to assess stability under varying conditions.

- Hirshfeld Surface Analysis : Map intermolecular interactions (van der Waals, dipole-dipole) in crystal structures to guide co-crystal design .

Q. How do structural modifications (e.g., aryloxy or fluorinated groups) influence the physicochemical properties of This compound analogs?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase polarity, raising solubility in polar aprotic solvents (DMF, DMSO) but reducing lipid membrane permeability. Characterize via logP measurements (e.g., ClogP ~2.5 for trifluoromethyl derivatives ).

- Aryloxy Substituents : Enhance π-π stacking (e.g., naphthyloxy groups in duloxetine intermediates), analyzed via X-ray crystallography (dihedral angles >80° between aromatic planes ).

- Bioactivity Screening : Use in vitro assays (e.g., receptor binding) to correlate structural changes with pharmacological profiles .

Properties

IUPAC Name |

N,N-dimethyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXXDRKTOJAAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152620 | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-99-1 | |

| Record name | N,N-Dimethylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dimethylamino-3-phenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.